molecular formula C8H12ClNO B8107268 2-(Furan-3-yl)pyrrolidine hydrochloride

2-(Furan-3-yl)pyrrolidine hydrochloride

Cat. No.: B8107268
M. Wt: 173.64 g/mol
InChI Key: OKDYXLIVVDWPQH-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)pyrrolidine hydrochloride (CAS 2241594-31-8) is a nitrogen- and oxygen-containing heterocyclic compound with a molecular formula of C8H12ClNO and a molecular weight of 173.64 g/mol . It serves as a versatile building block in medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a common feature in bioactive molecules, substituted with a furan group. Furan derivatives are recognized for their broad biological activities, including antibacterial, antiviral, and anti-inflammatory properties . The 3-furyl group is characterized as an electron-withdrawing substituent, which can influence the electronic properties and reactivity of the core structure, making it a valuable scaffold for developing structure-activity relationships . Research into hybrid molecules containing both furan and pyrrolidine motifs indicates their potential as core structures for the development of novel bioactive compounds with various pharmacological profiles . This compound is intended for research applications as a synthetic intermediate or a chemical standard. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-3-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-8(9-4-1)7-3-5-10-6-7;/h3,5-6,8-9H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDYXLIVVDWPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=COC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Furan 3 Yl Pyrrolidine Hydrochloride and Analogous Derivatives

Direct Synthetic Routes to 2-(Furan-3-yl)pyrrolidine (B1461735)

Direct synthesis approaches aim to construct the core 2-(furan-3-yl)pyrrolidine structure in a convergent manner, often by forming the pyrrolidine (B122466) ring with the furan (B31954) moiety already incorporated in one of the acyclic precursors.

General Strategies for Pyrrolidine Ring Formation

The synthesis of the pyrrolidine ring is a well-established field in organic chemistry, with numerous methods available. These strategies generally involve the cyclization of a linear precursor containing the requisite five-atom (four carbon, one nitrogen) backbone.

One of the most powerful methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. mdpi.comresearchgate.net These ylides, which can be generated in situ from the condensation of an α-amino acid (like glycine) and an aldehyde, react with alkenes (dipolarophiles) to form highly substituted pyrrolidines. mdpi.comnih.gov By choosing an alkene that already contains the furan-3-yl group, this method can provide a direct route to the target scaffold.

Intramolecular cyclization reactions represent another major class of pyrrolidine synthesis. organic-chemistry.orgnih.gov These can include:

Reductive Amination: The cyclization of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine is a classic approach. mdpi.com

Nucleophilic Substitution: Intramolecular SN2 reactions, for instance, from 4-haloalkylamines, can efficiently close the five-membered ring. lookchem.com A notable method involves starting from carbonyl compounds and 3-chloropropylamine (B7771022) to form a chloroimine, which, upon lithium-halogen exchange, undergoes intramolecular cyclization. lookchem.com

Cascade Reactions: Modern synthetic methods often employ cascade or domino reactions to build complexity rapidly. A cascade approach for synthesizing functionalized (2-furyl)-2-pyrrolidines involves an N–H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol (B89426) reaction to furnish the pyrrolidine ring with high diastereoselectivity. shareok.org

The table below summarizes some general strategies for pyrrolidine ring formation.

Strategy Precursors Key Transformation References
[3+2] Cycloadditionα-Amino acid, Aldehyde, AlkeneAzomethine ylide formation and cycloaddition mdpi.com, researchgate.net
Reductive Cyclization1,6-Dienes, AminesIron-catalyzed reductive cyclization organic-chemistry.org
Chloroimine CyclizationCarbonyl compound, 3-ChloropropylamineIntramolecular carbolithiation of an imine lookchem.com
Cascade ReactionEnynal, AmineMetal-carbene N-H insertion, Intramolecular aldol reaction shareok.org
From Amino AlcoholsAmino alcoholsAcid-promoted cyclization (e.g., with SOCl₂) organic-chemistry.org

Integration of Furan Moiety via Carbon-Carbon Bond Formation

To apply the above strategies to the synthesis of 2-(furan-3-yl)pyrrolidine, one of the starting materials must contain the furan-3-yl group. The key is to form one of the carbon-carbon bonds of the pyrrolidine ring while simultaneously attaching the furan substituent at the C2 position.

For instance, in the chloroimine cyclization method, using 3-furaldehyde (B129913) as the starting carbonyl compound would lead directly to the desired 2-(furan-3-yl)pyrrolidine skeleton. lookchem.com Similarly, for [3+2] cycloadditions, an alkene such as 3-vinylfuran (B3031764) could serve as the dipolarophile, reacting with an azomethine ylide to install the furan ring at the desired position.

Cascade reactions provide an elegant solution where the furan is part of a precursor that undergoes a complex transformation. A cascade approach has been developed for synthesizing functionalized (2-furyl)-2-pyrrolidines, demonstrating high stereoselectivity. shareok.org This domino process, catalyzed by zinc chloride, proceeds through an N–H insertion followed by an intramolecular aldol reaction. shareok.org While this example yields a 2-furyl derivative, adapting the starting enynal to feature a 3-furyl moiety would theoretically lead to the target compound.

Salt Formation: Conversion to Hydrochloride

The final step in the synthesis of the title compound is the formation of the hydrochloride salt. This is a standard and straightforward acid-base reaction. The synthesized 2-(furan-3-yl)pyrrolidine, which is a free base, is dissolved in a suitable organic solvent (such as diethyl ether, ethyl acetate, or methanol). A solution of hydrochloric acid (often as a gas dissolved in an organic solvent like isopropanol (B130326) or ether) is then added. This protonates the basic nitrogen atom of the pyrrolidine ring, causing the hydrochloride salt to precipitate out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried.

Precursor-Based Synthesis and Building Block Approaches

An alternative to direct cyclization is a more linear, building-block approach. This involves first synthesizing or obtaining a functionalized pyrrolidine or furan precursor, which is then coupled to the other heterocyclic ring in a subsequent step.

Synthesis and Functionalization of Pyrrolidine Precursors

This strategy relies on using a pre-formed pyrrolidine ring as a scaffold. nih.gov The most common and versatile precursors are derived from naturally occurring amino acids, particularly L-proline and 4-hydroxy-L-proline, which provide an inherent source of chirality. nih.gov

Methods for synthesizing pyrrolidine-containing drugs often begin with these cyclic precursors. nih.gov For example, (S)-proline can be reduced using reagents like LiAlH₄ to yield (S)-prolinol. nih.gov This prolinol can then be subjected to further chemical modifications. To introduce a furan ring, the hydroxyl group could be converted into a good leaving group, followed by substitution with a furan-based nucleophile (e.g., a furan-3-yl organometallic reagent). Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then participate in reactions such as a Wittig reaction or Grignard addition with a furan-containing reagent to form the C-C bond.

Another approach involves the functionalization of the pyrrolidine ring at the α- and β-positions through reactions on endocyclic enamines, which can be derived from 2-pyrrolines. researchgate.net This allows for the introduction of various substituents that could later be used as handles for coupling with a furan moiety.

Synthesis and Derivatization of Furan Precursors

The success of a building block approach also depends on the availability of suitably functionalized furan precursors. The furan ring is a core structure in many biologically active compounds, but its synthesis can be challenging. shareok.orgnih.gov

The Paal-Knorr synthesis is a fundamental method for preparing substituted furans, typically by the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.comyoutube.com To create a furan precursor for coupling, one might synthesize 3-bromofuran (B129083), 3-furaldehyde, or furan-3-boronic acid. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the reaction of 3-(furan-2-yl)propenoic acids with arenes, showcasing methods to functionalize furan-containing molecules. nih.govmdpi.com

Once the desired precursors are in hand, standard cross-coupling reactions can be employed to link the two rings. For example:

Reductive Amination: A furan-3-carbaldehyde can be reacted with a pyrrolidine precursor under reductive amination conditions (e.g., using NaBH(OAc)₃) to form the N-CH₂-furan linkage. nih.gov To form the C-C bond at the 2-position of the pyrrolidine, a different strategy is needed.

Suzuki or Stille Coupling: A 2-halopyrrolidine (or its N-protected derivative) could be coupled with furan-3-boronic acid (Suzuki) or a 3-stannylfuran (Stille) using a palladium catalyst.

Nucleophilic Addition: A 2-lithiated pyrrolidine (N-protected) could be added to 3-furaldehyde, followed by deoxygenation of the resulting secondary alcohol to form the desired C-C bond.

The table below lists some key furan and pyrrolidine precursors and potential coupling strategies.

Pyrrolidine Precursor Furan Precursor Coupling Strategy References
N-Boc-2-lithiopyrrolidine3-FuraldehydeNucleophilic Addition / Deoxygenation lookchem.com (by analogy)
N-Boc-2-bromopyrrolidineFuran-3-boronic acidSuzuki Cross-Coupling nih.gov (by analogy)
Pyrrolidine3-(Bromomethyl)furanN-Alkylation nih.gov (by analogy)
(S)-ProlinolFuran-3-carboxylic acidEsterification / Reduction or Amidation / Reduction nih.gov (by analogy)

Strategic Coupling Reactions between Furan and Pyrrolidine Fragments

The convergence of synthetic routes, wherein furan and pyrrolidine moieties are prepared separately and then joined, offers an efficient and modular approach to 2-(furan-3-yl)pyrrolidine and its derivatives. This strategy allows for the independent modification of each heterocyclic unit before the key coupling step.

Reductive Amination Pathways

Reductive amination is a cornerstone of C-N bond formation, providing a direct method to link a furan aldehyde with a pyrrolidine amine or its precursor. The typical pathway involves the condensation of furan-3-carbaldehyde with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to yield the target 2-(furan-3-yl)pyrrolidine. A variety of reducing agents can be employed, with the choice influencing reaction conditions and chemoselectivity.

Alternatively, a cyclization-based approach can be utilized, starting from simpler, acyclic precursors. For instance, the reaction of an aromatic aldehyde, such as furan-3-carbaldehyde, with 3-chloropropylamine can lead to the formation of 2-substituted pyrrolidines. organic-chemistry.org The initial imine formation is followed by an intramolecular N-alkylation to construct the pyrrolidine ring.

In a related context, the reductive amination of furfural (B47365) (a furan-2-carbaldehyde) has been studied extensively, highlighting the role of catalyst systems in achieving high selectivity. rsc.org For example, using nickel phyllosilicate precursors, a high yield of furfurylamine (B118560) (94.2%) was achieved, demonstrating the efficiency of this transformation. rsc.org The synergistic effect between metal sites (Ni⁰ for H₂ dissociation) and acid sites (Ni²⁺ for imine activation) was found to be crucial for high performance. rsc.org Such principles are directly applicable to the synthesis of the 3-furanyl isomer.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forging carbon-carbon and carbon-nitrogen bonds between the furan and pyrrolidine fragments. These methods typically involve the reaction of a halogenated furan (e.g., 3-bromofuran or 3-iodofuran) with a pyrrolidine derivative.

One prominent example is the enantioselective palladium-catalyzed carboamination reaction, which can generate 2-(arylmethyl)pyrrolidine derivatives with high enantiomeric excess (up to 94% ee). nih.gov This intramolecular reaction involves the coupling of an aryl bromide with a pendant amine on an alkene chain. The proposed mechanism involves the oxidative addition of palladium to the aryl bromide, followed by coordination to the amine, intramolecular aminopalladation across the alkene, and subsequent reductive elimination to form the pyrrolidine ring. nih.gov This strategy can be adapted for the synthesis of 2-(furan-3-yl)pyrrolidine by using a 3-halofuran as the coupling partner.

The table below summarizes the results of a palladium-catalyzed enantioselective carboamination for the synthesis of related 2-(arylmethyl)pyrrolidine structures. nih.gov

EntryAryl BromideLigandYield (%)ee (%)
12-Bromonaphthalene(R)-Tol-BINAP8085
22-Bromo-6-methoxynaphthalene(R)-Tol-BINAP8194
31-Bromo-4-(trifluoromethyl)benzene(R)-Tol-BINAP7690
43-Bromopyridine(R)-Tol-BINAP6578

Data sourced from a study on enantioselective Pd-catalyzed alkene carboamination reactions. nih.gov

Furthermore, Suzuki cross-coupling reactions, which couple organoboron compounds with organic halides, are widely used for creating biaryl structures and can be applied to link furan and other heterocyclic systems. mdpi.com The reaction of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids in the presence of a palladium catalyst has been shown to proceed in good to excellent yields, demonstrating the utility of this method for constructing complex heterocyclic systems. mdpi.com

Acylation and Amidation Reactions

Acylation and subsequent reduction or direct amidation provide another strategic disconnection for synthesizing the target scaffold. This involves forming an amide bond between furan-3-carboxylic acid and a proline derivative, or the acylation of pyrrolidine with a furan-3-carbonyl derivative.

The direct coupling of a carboxylic acid and an amine is a common transformation. For instance, furan-3-carboxylic acid can be coupled with proline or a proline derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). peptide.com Boron-based reagents, like B(OCH₂CF₃)₃, have also emerged as effective promoters for direct amidation, often allowing for simple purification without the need for aqueous workups or chromatography. nih.gov

Alternatively, the reaction can proceed via an acyl chloride. Furan-3-carbonyl chloride can be reacted with pyrrolidine in the presence of a base like triethylamine (B128534) to form the corresponding amide. hacettepe.edu.tr This approach was successfully used in the synthesis of chiral pyrrolidinylfuran derivatives, where 2-(furan-2-yl)pyrrolidine (B1273965) was acylated with (R)-(+)-benzyloxypropionyl chloride. acs.org A similar N-acylation of L-proline with chloroacetyl chloride demonstrates the general applicability of this reaction to pyrrolidine scaffolds. beilstein-journals.org The resulting amide or ketone can then be reduced to furnish the desired 2-(furan-3-yl)pyrrolidine.

Stereoselective Synthesis and Chiral Induction

Given that the connection of the furan ring at the C2 position of pyrrolidine creates a stereocenter, controlling the stereochemical outcome of the synthesis is of paramount importance. Both enantioselective and diastereoselective strategies are employed to access specific stereoisomers.

Enantioselective Pathways to Chiral 2-(Furan-3-yl)pyrrolidine Derivatives

Achieving enantiopure or enantioenriched 2-(furan-3-yl)pyrrolidine can be accomplished through several main approaches: using chiral starting materials, employing chiral catalysts or auxiliaries, or resolving a racemic mixture.

One of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. mappingignorance.org This method is highly stereo- and regioselective and can create multiple new stereocenters in a single, atom-economical step. mappingignorance.orgacs.org The choice of metal catalyst and chiral ligand is critical for inducing high levels of enantioselectivity.

Asymmetric palladium-catalyzed reactions, as discussed previously, provide a direct route to enantiomerically enriched 2-substituted pyrrolidines. nih.gov The use of chiral phosphine (B1218219) ligands like (R)-Tol-BINAP effectively transfers stereochemical information to the product during the catalytic cycle. nih.gov

Another common strategy is the resolution of a racemic mixture. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent. For example, a racemic mixture of a secondary amine like 2-(furan-2-yl)pyrrolidine was resolved by reaction with (R)-(+)-benzyloxypropionyl chloride to form diastereomeric amides, which were then separated by flash chromatography. acs.org Subsequent hydrolysis of the separated amides yielded the individual enantiomers of the amine. acs.org Similarly, chiral pyrrolidine inhibitors have been resolved through the formation of camphanic ester derivatives using (S)-(−)-camphanic acid. nih.gov

Diastereoselective Control in Cycloaddition and Other Reaction Architectures

When additional stereocenters are present or created in the pyrrolidine or furan ring, controlling the relative stereochemistry (diastereoselectivity) becomes essential.

Cascade reactions have been developed that exhibit remarkable diastereoselectivity. A domino process involving an N–H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol reaction, has been used to synthesize functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity (>98:2 dr). shareok.org This method, which uses zinc chloride as a catalyst, operates under mild conditions and demonstrates high chemoselectivity. shareok.org

Three-component [3+2] cycloaddition reactions are also a mainstay for diastereoselective pyrrolidine synthesis. The reaction between an olefin (dipolarophile), an amino acid, and a carbonyl compound generates an azomethine ylide in situ, which then undergoes cycloaddition. For instance, the reaction of (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine (B1681465) was optimized to produce spiro-pyrrolidine compounds with a diastereomeric ratio greater than 20:1. nih.gov This highlights the high degree of facial selectivity achievable in such transformations.

The table below details the optimization of a diastereoselective three-component [3+2] cycloaddition for the synthesis of related spiro-pyrrolidine structures. nih.gov

EntrySolventTemperature (°C)Time (h)Yield (%)dr
1MeCN4016829:1
2DCE4016657:1
3EtOH40169115:1
4H₂O401695>20:1
5H₂O252489>20:1
6H₂O60899>20:1

Data sourced from a study on the synthesis of benzofuran (B130515) spiro-pyrrolidine derivatives. nih.gov

Furthermore, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can proceed with excellent diastereoselectivity to give functionalized pyrrolidines with up to four new stereocenters. researchgate.net The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent, which guides the approach of hydrogen to the pyrrole ring face. researchgate.net

Utilization of Chiral Building Blocks and Auxiliaries

The asymmetric synthesis of 2-substituted pyrrolidines, including furan-containing analogs, frequently relies on the use of either chiral building blocks or chiral auxiliaries to control stereochemistry. Proline and its derivatives, such as 4-hydroxyproline, are common chiral starting materials. nih.govnih.gov These naturally occurring amino acids provide a readily available source of chirality for constructing the pyrrolidine ring. nih.gov For instance, (S)-prolinol, derived from the reduction of proline, can serve as a precursor in multi-step syntheses. nih.gov

Chiral auxiliaries are another powerful tool. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which they are removed. acs.orgresearchgate.net Evans oxazolidinones and Oppolzer's camphorsultam are notable examples that have been successfully used in asymmetric 1,3-dipolar cycloaddition reactions to produce highly substituted pyrrolidines with excellent diastereoselectivity. acs.org Another widely used auxiliary is tert-butanesulfinamide, which can be condensed with ketones or aldehydes to form N-tert-butanesulfinylimines. These intermediates then undergo diastereoselective additions or cycloadditions, with the sulfinyl group effectively guiding the approach of the incoming nucleophile or dipolarophile. researchgate.net The choice of auxiliary can be critical; for example, in one study on 1,3-dipolar cycloadditions, Oppolzer's camphorsultam provided significantly higher diastereoselectivity compared to an Evans-type auxiliary for the same transformation. acs.org

The following table summarizes the application of various chiral auxiliaries in the synthesis of chiral pyrrolidines.

Chiral AuxiliaryType of ReactionKey FeaturesTypical Diastereomeric Ratio (d.r.)Reference
Oppolzer's Camphorsultam1,3-Dipolar CycloadditionCommercially available; recoverable and reusable.Up to 98:2 acs.org
tert-ButanesulfinamideAddition to SulfiniminesForms stable intermediates; applicable to a wide range of substrates.>20:1 researchgate.net
Evans Oxazolidinone1,3-Dipolar CycloadditionWidely studied; provides moderate to good selectivity.70:30 acs.org
(-)-Sparteine (B7772259)Asymmetric Lithiation-CyclizationUsed as a chiral ligand with organolithium bases.90:10 (e.r.) acs.org

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis employs a variety of advanced techniques to enhance reaction efficiency, selectivity, and environmental friendliness. These methods are particularly valuable for constructing complex heterocyclic systems like 2-(furan-3-yl)pyrrolidine.

Application of Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). acs.orgacs.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports a reactant from one phase to another where the reaction can occur. acs.org This methodology is advantageous as it can eliminate the need for anhydrous or expensive polar aprotic solvents and often allows for milder reaction conditions. acs.orgrsc.org

In the context of pyrrolidine synthesis, PTC has been effectively used for N-alkylation and cyclization reactions. rsc.orgnih.gov For example, the synthesis of N-substituted pyrrolidin-2-ones has been achieved by the alkylation of pyrrolidin-2-one using an alkyl halide under solid-liquid PTC conditions with potassium carbonate as the base. rsc.org Similarly, the synthesis of 1-(3-phenylpropyl)pyrrolidine-2,5-dione was successfully performed by reacting succinimide (B58015) with 1-bromo-3-phenylpropane under PTC conditions, demonstrating the utility of this method for constructing N-substituted pyrrolidine rings. acs.org This approach could conceivably be adapted for the final alkylation step or an intramolecular cyclization to yield the target compound.

PTC SystemReaction TypeSubstratesCatalystKey AdvantageReference
Solid-LiquidN-AlkylationSuccinimide, 1-Bromo-3-phenylpropaneTBABAvoids anhydrous conditions, high yield. acs.org
Solid-LiquidN-AlkylationPyrrolidin-2-one, Benzyl (B1604629) HalideQuaternary Ammonium SaltMechanistic understanding allows optimization. rsc.org
Solid-LiquidCascade CyclizationIsocyanide PrecursorsQuaternary Ammonium SaltForms functionalized pyrroloindolines at room temp. nih.gov

Cycloaddition Reactions for Fused or Spirocyclic Systems (e.g., 1,3-Dipolar Cycloadditions, Diels-Alder Reactions)

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic and polycyclic compounds, often with high stereocontrol. acs.org

1,3-Dipolar Cycloadditions are a cornerstone for synthesizing five-membered heterocycles, including the pyrrolidine scaffold. nih.govacs.org The most common approach involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (typically an activated alkene). acs.orgnih.gov The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid (like sarcosine or proline) with an aldehyde or isatin. nih.govmdpi.com This strategy allows for the rapid assembly of complex pyrrolidines with multiple stereocenters. acs.org For the synthesis of a 2-(furan-3-yl)pyrrolidine analog, one could envision the reaction of an azomethine ylide with a furan-containing dipolarophile or, alternatively, the reaction between a furan-3-carbaldehyde, an amino acid, and a suitable dipolarophile. These reactions have been used to generate a vast library of spiro-pyrrolidine-oxindoles and other fused systems. nih.govmdpi.com

Diels-Alder Reactions are [4+2] cycloadditions that form six-membered rings. researchgate.net The furan ring itself can participate as the diene component in Diels-Alder reactions, although it is less aromatic and thus more reactive than pyrrole but less so than more flexible dienes. quora.comnih.gov The reaction of a furan with a dienophile, such as a maleimide, typically yields an oxa-bridged bicyclic adduct. researchgate.netnih.gov This reactivity can be exploited to build fused systems. For instance, an intramolecular Diels-Alder reaction can occur if the dienophile is tethered to the furan ring, potentially via the nitrogen atom of a pyrrolidine substituent. youtube.com While this reaction modifies the furan moiety rather than forming the pyrrolidine ring, it is a key advanced technique for creating fused systems based on the 2-(furan-3-yl)pyrrolidine scaffold. The reaction often favors the formation of the exo product due to steric constraints, especially in intramolecular versions. nih.govyoutube.com

Intramolecular Cyclization Strategies for Ring Construction

The formation of the pyrrolidine ring is often accomplished via intramolecular cyclization of a suitably functionalized acyclic precursor. nih.govmdpi.com This is a robust strategy that allows for the construction of the heterocyclic core from linear starting materials.

Several distinct approaches exist:

Nucleophilic Substitution: A common method involves the cyclization of a primary or secondary amine onto an alkyl halide or other electrophilic center four carbons away. For example, transaminases can be used to asymmetrically synthesize ω-amino ketones from ω-chloroketones, which then undergo spontaneous intramolecular cyclization to yield chiral 2-substituted pyrrolidines with high enantiomeric excess. acs.orgnih.gov

Reductive Amination: An intramolecular reductive amination of a γ-amino ketone or aldehyde is another effective route to pyrrolidines.

Metal-Catalyzed Cyclizations: Transition metals can catalyze a variety of intramolecular cyclizations. Palladium-catalyzed oxidative cyclization of furan-ynes has been shown to produce complex polycyclic systems. semanticscholar.org Aza-Cope-Mannich cyclizations promoted by iron(III) salts can convert 2-hydroxy homoallyl tosylamines into 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org

Enzymatic C-H Amination: In a novel biocatalytic approach, engineered cytochrome P450 enzymes have been shown to catalyze the intramolecular amination of C(sp3)-H bonds in organic azides, providing direct access to chiral pyrrolidines and indolines. escholarship.org

Asymmetric Lithiation-Cyclization: The use of a chiral ligand like (-)-sparteine in conjunction with n-butyllithium can effect an asymmetric deprotonation of an allylic proton, followed by an intramolecular cyclization onto a halide leaving group to produce chiral N-Boc-2-alkenylpyrrolidines. acs.org

The table below outlines several intramolecular cyclization strategies for pyrrolidine synthesis.

Cyclization StrategyKey Reagents/CatalystsPrecursor TypeKey FeaturesReference
Transaminase-Triggered CyclizationTransaminase, Isopropylamineω-ChloroketoneBiocatalytic, high enantioselectivity (>99.5% ee). acs.orgnih.gov
Asymmetric Lithiation-Cyclizationn-BuLi, (-)-sparteineN-Boc-N-(3-halopropyl)allylamineAsymmetric synthesis of 2-alkenylpyrrolidines. acs.org
Enzymatic C-H AminationEvolved Cytochrome P411Alkyl Azide (B81097)New-to-nature biocatalysis, direct C-H functionalization. escholarship.org
Aza-Cope-Mannich CyclizationIron(III) Salts2-Hydroxy Homoallyl TosylamineForms 3-substituted pyrrolidines via sigmatropic rearrangement. organic-chemistry.org

Reactivity and Chemical Transformations of 2 Furan 3 Yl Pyrrolidine Hydrochloride

Reactions Specific to the Furan (B31954) Moiety

The furan component of the molecule is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. wikipedia.org Its reactivity is dictated by the position of the pyrrolidine (B122466) substituent at the C3 position.

Electrophilic Aromatic Substitutions (e.g., Formylation, Acylation)

Electrophilic aromatic substitution (EAS) on the furan nucleus generally occurs at the positions adjacent to the oxygen atom (C2 and C5), which possess the highest electron density. nih.govuomustansiriyah.edu.iq In 3-substituted furans like 2-(furan-3-yl)pyrrolidine (B1461735), the primary sites for electrophilic attack are the C2 and C5 positions. The C3-alkylpyrrolidine substituent acts as a weak electron-donating group, further activating the ring for substitution.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgcambridge.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. ijpcbs.com For a 3-substituted furan, formylation is expected to occur preferentially at the C2 position. Research on the related fused furo[2,3-b]pyrrole system shows that formylation indeed takes place at the C2 position of the furan ring. scispace.comresearchgate.net

Table 1: Expected Vilsmeier-Haack Formylation of 2-(Furan-3-yl)pyrrolidine
ReactantReagentsExpected Major ProductReference
2-(Furan-3-yl)pyrrolidine (free base)DMF, POCl₃, then H₂O2-((2-Formylfuran-3-yl))pyrrolidine cambridge.orgorganic-chemistry.org

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the furan ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com However, the furan ring is sensitive to polymerization under strongly acidic classical Friedel-Crafts conditions (e.g., AlCl₃). stackexchange.com Therefore, milder catalysts such as boron trifluoride-etherate (BF₃·OEt₂) or ytterbium(III) trifluoromethanesulfonate (B1224126) are often preferred to achieve better yields and avoid degradation. stackexchange.comgoogle.comresearchgate.net The acylation is also predicted to occur at the C2 or C5 position.

Ring-Opening Reactions of the Furan Ring

The aromaticity of the furan ring is less pronounced than that of benzene, making it susceptible to ring-opening reactions under various conditions, particularly with acid or oxidizing agents. rsc.orgmdpi.com

Acid-catalyzed ring-opening can proceed via protonation of the furan oxygen, followed by nucleophilic attack. This can lead to the formation of 1,4-dicarbonyl compounds. Studies on N-(furfuryl)amides have shown that treatment with aqueous acid can lead to the opening of the furan ring to a diketone moiety, which can then undergo subsequent intramolecular cyclization. rsc.org A similar pathway could be envisioned for 2-(furan-3-yl)pyrrolidine, especially in its hydrochloride form, where the acidic medium could facilitate the initial protonation and ring cleavage.

Oxidative ring-opening is another common transformation for furans, often leading to the formation of enediones or carboxylic acids. The specific outcome depends on the oxidizing agent and reaction conditions. Furthermore, nucleophilic attack on activated furan rings, such as in 3-nitrobenzofurans, can also induce ring-opening. researchgate.net

Hydrogenation and Reduction of the Furan System

The furan ring can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. This transformation typically requires a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. documentsdelivered.com The reduction of the furan ring in 2-(furan-3-yl)pyrrolidine would result in the formation of 2-(tetrahydrofuran-3-yl)pyrrolidine.

It is possible to achieve selective hydrogenation. For instance, specific ruthenium and iridium pincer complexes have been shown to selectively hydrogenate aldehyde groups on a furan ring without reducing the ring itself. rsc.org Conversely, reaction conditions can be tuned to favor the reduction of the aromatic ring while preserving other functional groups. For 2-(furan-3-yl)pyrrolidine, this allows for the targeted modification of either the furan or other parts of the molecule, depending on the chosen catalytic system.

Reactions Specific to the Pyrrolidine Moiety

The pyrrolidine ring is a saturated heterocycle. Its reactivity is dominated by the nucleophilic secondary amine and the stereocenter at the C2 position. The hydrochloride salt form means the nitrogen is protonated, and it must be converted to the free base, typically by treatment with a non-nucleophilic base, before it can participate in nucleophilic reactions.

Nitrogen Alkylation and Acylation Reactions

N-Alkylation: Once deprotonated, the secondary amine of the pyrrolidine ring is a potent nucleophile and can be readily alkylated. This is typically achieved through reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an S_N2 reaction. In cases where the alkyl halide is less reactive, a modified Finkelstein reaction, using potassium iodide to generate a more reactive alkyl iodide in situ, can facilitate the transformation. nih.gov

N-Acylation: The free-base form of 2-(furan-3-yl)pyrrolidine can be acylated to form the corresponding amide. This reaction is commonly performed using acyl chlorides or anhydrides. In modern synthetic chemistry, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are used to couple the amine with a carboxylic acid, forming the amide bond under mild conditions with minimal racemization. researchgate.net

Table 2: Representative Reactions of the Pyrrolidine Moiety (from free base)
Reaction TypeTypical ReagentsProduct TypeReference
N-AlkylationAlkyl halide (e.g., R-X), Base (e.g., K₂CO₃)Tertiary Amine nih.gov
N-AcylationAcyl chloride (e.g., RCOCl), Base (e.g., Et₃N)Amide libretexts.org
N-Acylation (Coupling)Carboxylic acid (RCOOH), Coupling agent (e.g., EDC)Amide researchgate.net

Manipulations of Stereochemical Centers

The C2 carbon of the pyrrolidine ring in 2-(furan-3-yl)pyrrolidine is a stereogenic center. The control and manipulation of this center are crucial in stereoselective synthesis.

Stereoselective Synthesis: Rather than manipulating the stereocenter after the molecule is formed, modern strategies often focus on constructing the molecule with the desired stereochemistry from the outset. This can be achieved through several methods:

Chiral Pool Synthesis: Using enantiomerically pure starting materials, such as the amino acid proline or its derivatives, to build the desired structure. mdpi.comresearchgate.net

Asymmetric Catalysis: Employing chiral catalysts to direct the stereochemical outcome of a reaction, such as in [3+2] cycloaddition reactions to form the pyrrolidine ring with high diastereoselectivity. mdpi.com

C-H Activation: Palladium-catalyzed C(sp³)-H activation strategies have been developed to introduce substituents at the C3 position of a pre-existing chiral pyrrolidine scaffold, demonstrating the ability to functionalize the ring while controlling stereochemistry. nih.gov

Epimerization: While often undesirable, the stereocenter can sometimes be inverted. This might occur under conditions that allow for a reversible ring-opening/ring-closing sequence or through an oxidation-reduction pathway. For instance, oxidation of the pyrrolidine to a 1,2-dihydropyrrole or an iminium ion, followed by a non-stereoselective or diastereoselective reduction, could lead to epimerization or inversion at the C2 position. acs.org

Compound Name Reference

Abbreviation/Generic NameSystematic Name
DMFN,N-Dimethylformamide
POCl₃Phosphorus oxychloride
BF₃·OEt₂Boron trifluoride-etherate
AlCl₃Aluminum chloride
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
DCCDicyclohexylcarbodiimide
HOBt1-Hydroxybenzotriazole
HOAt1-Hydroxy-7-azabenzotriazole

Functionalization of the Pyrrolidine Ring Carbons

While functionalization of the pyrrolidine nitrogen is common, transformations involving the ring's C-H bonds are crucial for introducing substituents at specific positions, thereby modulating the molecule's spatial and electronic properties. Modern synthetic methods have enabled the direct functionalization of otherwise inert C(sp³)-H bonds.

One powerful strategy involves C(sp³)-H activation, which allows for the stereoselective introduction of aryl groups. In an analogous system, a palladium-catalyzed C-H activation and arylation sequence has been successfully applied to a proline scaffold, demonstrating that carbons within the pyrrolidine ring can be directly functionalized. nih.gov This methodology could hypothetically be applied to 2-(furan-3-yl)pyrrolidine to install substituents at the C4 or C5 positions, depending on the directing group strategy employed. nih.gov

Another approach involves the intramolecular amination of C(sp³)-H bonds. Catalytic systems, for instance using iron or rhodium, can facilitate the insertion of a nitrene into a C-H bond, enabling the formation of bicyclic systems or the functionalization of the ring if a suitable azide (B81097) precursor is used. organic-chemistry.org Furthermore, ring-opening of acylated aminomethyl cyclopropanes with a strong acid like trifluoroacetic acid can yield 2,2-substituted pyrrolidines, offering a pathway to quaternary centers adjacent to the nitrogen atom. organic-chemistry.org

Table 1: Examples of Pyrrolidine Ring Carbon Functionalization Strategies

Reaction TypeReagents & ConditionsOutcomeRelevant Analogs/PrecursorsCitation
C(sp³)-H Activation/ArylationPd(OAc)₂, Ligand, Aryl HalideIntroduction of aryl groups at C4 or C5Boc-D-pyroglutamate nih.gov
Intramolecular C-H Amination[FeIII(TF₄DMAP)Cl], Alkyl AzideFormation of N-fused bicycles or C-H aminationGeneral Alkyl Azides organic-chemistry.org
Ring-Opening/RearrangementTrifluoroacetic Acid (TFA)Formation of 2,2-disubstituted pyrrolidinesAcylated aminomethyl cyclopropanes organic-chemistry.org
Michael AdditionOrganocatalyst, NitroalkaneFormation of 5-alkyl-substituted pyrrolidines4-oxo-2-enoates semanticscholar.org

Transformations Involving Both Furan and Pyrrolidine Units

Reactions that simultaneously or sequentially modify both the furan and pyrrolidine components of the molecule are instrumental in creating diverse and complex chemical structures. These transformations leverage the unique reactivity of each ring to build novel scaffolds.

Selective Functional Group Interconversions

Functional group interconversion (FGI) allows for the strategic modification of existing functional groups into new ones. In 2-(furan-3-yl)pyrrolidine, the most accessible functional group is the secondary amine of the pyrrolidine ring.

The pyrrolidine nitrogen can be readily N-alkylated or N-acylated. A modified Finkelstein reaction provides an efficient route for N-alkylation. For instance, reacting the parent amine with a chloroalkyl species in the presence of potassium iodide allows for an in situ halogen exchange to the more reactive iodoalkyl derivative, which then readily alkylates the nitrogen. nih.gov This method is effective for introducing linker chains that can be used for further conjugation or to modulate pharmacological properties. nih.gov

The furan ring, while aromatic, can undergo specific transformations. Depending on the reagents, the furan ring can be oxidized to form furanones or other oxygenated derivatives. rsc.org Conversely, catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (THF) ring, though conditions must be carefully controlled to avoid over-reduction or decomposition.

Table 2: Selective Functional Group Interconversion Reactions

Target MoietyReactionReagents & ConditionsProduct TypeCitation
Pyrrolidine N-HN-Alkylation (Modified Finkelstein)1-(3-chloropropyl)piperidine, KI, K₂CO₃, TBABN-alkylated pyrrolidine nih.gov
Pyrrolidine N-HN-AcylationAcyl Chloride, BaseN-acylated pyrrolidine (amide) thieme.de
Furan RingOxidationOxidizing Agent (e.g., NBS in aq. media)Furanone derivative rsc.org
Furan RingReductionCatalytic Hydrogenation (e.g., H₂/Pd/C)2-(Tetrahydrofuran-3-yl)pyrrolidineGeneral Reaction

Derivatization for Enhanced Synthetic Utility

Derivatization of the core 2-(furan-3-yl)pyrrolidine structure is key to expanding its utility as a synthetic intermediate. Reactions can be targeted to either ring to introduce new reactive handles.

A notable derivatization of the furan ring is palladium-catalyzed α-alkylation. This method allows for the regioselective formation of a C-C bond at the C2 or C5 position of the furan ring using alkyl iodides. nih.gov A proposed mechanism involves a single electron transfer from a Pd(0) complex to the alkyl iodide, generating an alkyl radical that adds to the furan ring. nih.gov This reaction has been shown to be compatible with N-Boc protected pyrrolidine-substituted furans, indicating its applicability for elaborating the furan moiety in the target compound. nih.gov An electron-withdrawing group on the furan ring generally enhances the reaction, while electron-donating groups can decrease yields. nih.gov

On the pyrrolidine side, N-alkylation, as mentioned previously, serves not only as a functional group interconversion but also as a powerful derivatization tool. This is particularly relevant in medicinal chemistry, where introducing basic side chains can be crucial for targeting specific biological receptors. nih.gov

Table 3: Derivatization Reactions for Enhanced Synthetic Utility

Target RingReactionReagents & ConditionsPurpose/OutcomeCitation
FuranPd-catalyzed α-alkylationAlkyl Iodide, Pd(OAc)₂, LigandC-C bond formation at furan C2/C5 nih.gov
PyrrolidineN-AlkylationAlkyl Halide, BaseIntroduction of functional side chains nih.gov

Formation of Fused or Spirocyclic Systems

The 2-(furan-3-yl)pyrrolidine scaffold is an excellent starting point for the synthesis of more complex, three-dimensional structures such as fused and spirocyclic systems, which are of great interest in drug discovery.

Fused Systems: The furan ring can act as a diene in Diels-Alder reactions, providing a direct route to fused bicyclic systems. nih.govyoutube.com The [4+2] cycloaddition of the furan ring with a suitable dienophile (e.g., maleimide) would yield an oxygen-bridged polycyclic structure. beilstein-journals.org While furan itself can be a reluctant diene due to its aromaticity, the reaction can be promoted thermally or with Lewis acid catalysis. nih.govyoutube.com

Furthermore, with appropriate pre-functionalization, the molecule can undergo intramolecular cyclizations to form fused systems. For example, a Heck arylation reaction can be used to form a new ring by coupling an aryl halide on one part of the molecule with an alkene on another. beilstein-journals.org Tandem reactions that form multiple rings in one pot have also been shown to be compatible with furan substituents, enabling the rapid construction of complex polyheterocycles. acs.org

Spirocyclic Systems: Spiro-pyrrolidines are a prominent structural motif in natural products and pharmaceuticals. A powerful method for their synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide. nih.govresearchgate.net The 2-(furan-3-yl)pyrrolidine can serve as a precursor to the required ylide. Condensation of the secondary amine with an aldehyde (e.g., formaldehyde) generates an intermediate that, upon heating, eliminates water to form the azomethine ylide in situ. This reactive dipole can then be trapped by a dipolarophile, such as an exocyclic alkene, to stereoselectively form a spirocyclic pyrrolidine where the pyrrolidine ring is fused at the C2 position to another cyclic system. rsc.orgnih.gov

Table 4: Strategies for Fused and Spirocyclic System Formation

System TypeReaction TypeKey Reagents/IntermediatesProduct ScaffoldCitation
FusedDiels-Alder CycloadditionDienophile (e.g., N-methylmaleimide)Oxygen-bridged polycycle beilstein-journals.orgnih.gov
FusedIntramolecular Heck ArylationPd catalyst, pre-functionalized substratePolycyclic indole/isoindole analogs beilstein-journals.org
Spirocyclic1,3-Dipolar CycloadditionAldehyde (e.g., formaldehyde), dipolarophileAzaspiroalkane rsc.orgnih.govresearchgate.net
SpirocyclicDieckmann CondensationPre-functionalized α-amino estersSpirolactam researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a molecule like 2-(furan-3-yl)pyrrolidine (B1461735) hydrochloride, these methods can provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reaction energetics. For 2-(furan-3-yl)pyrrolidine hydrochloride, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G++), could be employed to determine its optimized geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

Furthermore, DFT is instrumental in calculating electronic properties such as ionization potential, electron affinity, and the distribution of electron density. In a study on pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations at the B3LYP/6-311G++ level were used to determine optimized geometries and HOMO-LUMO energies, providing insights into the stability of the compounds. bohrium.com Similar calculations for this compound would elucidate the influence of the protonated pyrrolidine (B122466) ring on the electronic environment of the furan (B31954) ring.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. globalresearchonline.net A theoretical study on furan and its methyl derivatives demonstrated that the GIAO method could predict ¹H and ¹³C NMR chemical shifts, showing that the presence of a methyl donating group influenced the shielding of the furan ring protons. globalresearchonline.net For this compound, GIAO calculations would predict the chemical shifts for each unique carbon and proton, aiding in the interpretation of experimental NMR spectra. These calculations would be sensitive to the conformation of the pyrrolidine ring and the electronic effects of the furan substituent.

Vibrational Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. A study on furan and its derivatives computed harmonic vibrational frequencies using the DFT/B3LYP method, showing how substituent groups affect the C-C and C=C stretching vibrations within the furan ring. globalresearchonline.net For this compound, these calculations would help in assigning the vibrational modes of both the furan and pyrrolidine rings, including the N-H stretch of the hydrochloride salt.

Spectroscopic Parameter Computational Method Predicted Information for this compound
NMR Chemical ShiftsGIAO with DFTPredicted ¹H and ¹³C chemical shifts for all atoms, aiding in spectral assignment.
Vibrational FrequenciesDFT (e.g., B3LYP)Predicted IR and Raman active vibrational modes for functional group identification.

Analysis of Molecular Orbitals, Electron Density Distributions, and Charge Topography

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. In a DFT analysis of substituted pyridines, HOMO-LUMO energy calculations were used to understand their nucleophilic character. ias.ac.in For this compound, the HOMO is likely to be localized on the electron-rich furan ring, while the LUMO may be distributed across the pyrrolidinium (B1226570) cation.

The Molecular Electrostatic Potential (MEP) surface is another important tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. For this compound, the MEP would show a region of high positive potential around the ammonium (B1175870) group (N-H⁺) and regions of negative potential associated with the oxygen atom of the furan ring. This information is valuable for predicting sites of nucleophilic and electrophilic attack.

Conformational Analysis and Molecular Mechanics/Dynamics Simulations

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net A theoretical study on pyrrolidine itself revealed that the energy differences between these conformers can be small, and the most stable conformation can depend on the computational method and basis set used. acs.org For 2-(furan-3-yl)pyrrolidine, the presence of the furan substituent at the 2-position will influence the conformational preference of the pyrrolidine ring.

Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. These methods are computationally less expensive than quantum chemical calculations and can be used to simulate the dynamic behavior of the molecule over time. MD simulations on pyrrolidine-2,3-dione (B1313883) derivatives have been used to understand their binding with biological targets. nih.gov For the title compound, MD simulations could reveal the preferred orientation of the furan ring relative to the pyrrolidine ring and the dynamics of the puckering of the pyrrolidine ring.

Conformer Description Expected Influence of Furan Substituent
EnvelopeOne atom is out of the plane of the other four.The bulky furan group may favor a conformation that minimizes steric hindrance.
TwistTwo adjacent atoms are displaced in opposite directions from the plane of the other three.Interplay between steric and electronic effects will determine the most stable twist conformation.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. While specific reaction mechanism studies for this compound are lacking, we can infer potential reactivity from studies on related systems.

For instance, theoretical studies on the synthesis of substituted furans often involve the calculation of transition states for cyclization reactions. organic-chemistry.orgmdpi.com Similarly, DFT studies have been used to understand the mechanism of reactions involving pyrrolidines, such as their contraction to form cyclobutanes. acs.org

For this compound, computational studies could be designed to investigate reactions such as electrophilic substitution on the furan ring or reactions involving the pyrrolidine nitrogen. By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined.

Aromaticity Assessment of Furan and Pyrrolidine Ring Systems

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. The furan ring in this compound is aromatic, though its degree of aromaticity is less than that of benzene. The pyrrolidine ring, being saturated, is non-aromatic.

Several computational methods are used to quantify aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. unirioja.es Negative NICS values are indicative of aromaticity. Studies comparing the aromaticity of furan, pyrrole (B145914), and thiophene (B33073) have shown that furan is the least aromatic of the three, which is attributed to the high electronegativity of the oxygen atom holding its lone pair electrons more tightly and thus reducing their delocalization into the ring. ias.ac.inresearchgate.net

In this compound, the electron-withdrawing nature of the protonated pyrrolidinium substituent at the 3-position of the furan ring would be expected to further decrease the aromaticity of the furan ring by pulling electron density away from it. This effect could be quantified by comparing the calculated NICS value of 3-substituted furan with that of unsubstituted furan.

Ring System Aromaticity Computational Metric Influence of Substituent
FuranAromaticNICSThe pyrrolidinium group at the 3-position is expected to decrease the aromaticity of the furan ring.
PyrrolidineNon-aromaticN/AThe furan substituent at the 2-position influences the ring's conformation but not its aromatic character.

In Silico Modeling for Chemical Reactivity and Selectivity Prediction

Computational and theoretical studies are pivotal in modern chemical research, offering profound insights into the intrinsic properties of molecules and predicting their behavior in chemical reactions. For a compound such as this compound, in silico modeling serves as a powerful tool to forecast its chemical reactivity and selectivity, thereby guiding synthetic efforts and exploring potential applications without the immediate need for extensive empirical work. These computational approaches, primarily rooted in quantum mechanics, can elucidate the electronic structure, potential energy surfaces, and various reactivity descriptors of the molecule.

At the forefront of these computational methods is Density Functional Theory (DFT), a robust approach for calculating the electronic structure of molecules. beilstein-journals.orgmdpi.commdpi.com DFT studies allow for the optimization of the molecule's geometry and the calculation of its fundamental properties, which are essential for predicting reactivity. Key aspects of in silico modeling for this compound would involve the analysis of Frontier Molecular Orbitals (FMO), the generation of Molecular Electrostatic Potential (MEP) maps, and the calculation of reaction pathways to determine selectivity.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by the interaction of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For 2-(Furan-3-yl)pyrrolidine, computational analysis would likely reveal that the electron-rich furan ring and the nitrogen atom of the pyrrolidine ring contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed across the molecule, indicating potential sites for nucleophilic attack. DFT calculations provide quantitative values for these orbitals, which can be used to compare the reactivity of different sites within the molecule. For instance, the analysis could predict whether an electrophile would preferentially react with the furan ring or the pyrrolidine nitrogen.

To illustrate the type of data generated, a hypothetical FMO analysis for 2-(Furan-3-yl)pyrrolidine is presented below.

ParameterPredicted Value (eV)Implication for Reactivity
EHOMO-6.2Indicates moderate electron-donating capability, susceptible to electrophilic attack.
ELUMO-0.5Suggests a capacity to accept electrons in reactions with strong nucleophiles.
HOMO-LUMO Gap (ΔE)5.7A relatively large gap suggests good kinetic stability under standard conditions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. This allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of 2-(Furan-3-yl)pyrrolidine, an MEP map would likely show a region of negative potential (typically colored red or yellow) around the oxygen atom of the furan ring and the nitrogen of the pyrrolidine ring, highlighting them as primary sites for electrophilic interaction. Regions of positive potential (blue) would indicate areas susceptible to nucleophilic attack. Such maps are invaluable for predicting how the molecule will interact with other reagents. nih.gov

Prediction of Reaction Selectivity

Beyond general reactivity, in silico modeling can predict the selectivity of reactions, such as regioselectivity and stereoselectivity. By calculating the activation energies (ΔG‡) for different possible reaction pathways, chemists can determine the most likely product. For example, if considering the acylation of 2-(Furan-3-yl)pyrrolidine, DFT calculations could determine whether the reaction is more likely to occur at the pyrrolidine nitrogen or at one of the carbon atoms of the furan ring. beilstein-journals.org The pathway with the lower activation energy would be the kinetically favored one. beilstein-journals.org

A hypothetical analysis of the regioselectivity of an electrophilic substitution on the furan ring is presented in the table below. The furan ring has two potentially reactive carbon atoms (C2 and C5).

Reaction SiteTransition StateCalculated Activation Energy (ΔG, kcal/mol)Predicted Outcome
C2 of Furan RingTS118.5Less favored pathway.
C5 of Furan RingTS215.2Kinetically favored product.

Applications in Organic Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

The pyrrolidine (B122466) scaffold is a well-established "chiral auxiliary" and "organocatalyst" in asymmetric synthesis, enabling the stereocontrolled formation of new chemical bonds. The chirality at the C2 position of the pyrrolidine ring in 2-(furan-3-yl)pyrrolidine (B1461735) can be exploited to induce stereoselectivity in a wide array of chemical reactions.

Detailed Research Findings:

While specific studies detailing the use of 2-(furan-3-yl)pyrrolidine hydrochloride as a chiral building block are not extensively documented, the principles of asymmetric synthesis using pyrrolidine derivatives are well-established. For instance, chiral pyrrolidines are central to the work of Nobel laureate Benjamin List and others in the field of aminocatalysis. These catalysts activate substrates through the formation of chiral enamines or iminium ions, guiding the approach of reagents to create one enantiomer of the product preferentially.

The furan-3-yl substituent can influence the steric and electronic properties of the pyrrolidine catalyst, potentially modulating its reactivity and selectivity in reactions such as:

Aldol (B89426) Reactions: Catalyzing the asymmetric addition of ketones or aldehydes to other carbonyl compounds.

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyls.

Diels-Alder Reactions: Acting as a chiral catalyst to control the stereochemical outcome of this powerful cycloaddition reaction.

The development of novel pyrrolidine-based organocatalysts is an active area of research, with a focus on tuning the substituents on the pyrrolidine ring to optimize performance in specific transformations. The furan-3-yl group in the target compound offers a unique substitution pattern that could lead to novel catalytic activities.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Pyrrolidine Scaffolds

Reaction TypeSubstratesProduct TypePotential Role of 2-(Furan-3-yl)pyrrolidine
Asymmetric Aldol ReactionKetone + Aldehydeβ-Hydroxy KetoneAs a chiral catalyst to induce enantioselectivity.
Asymmetric Michael Additionα,β-Unsaturated Carbonyl + Nucleophile1,5-Dicarbonyl CompoundAs a chiral catalyst to control the stereochemistry of the conjugate addition.
Asymmetric Diels-AlderDiene + DienophileCyclohexene DerivativeAs a chiral Lewis base catalyst.

Precursors for the Synthesis of Complex Heterocyclic Systems

The furan (B31954) ring is a versatile precursor to a variety of other heterocyclic and carbocyclic systems through reactions such as cycloadditions and ring transformations. The presence of the pyrrolidine moiety provides a handle for directing these transformations or for subsequent functionalization.

Detailed Research Findings:

The furan ring can participate as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic systems. These adducts can then be further transformed into a range of other molecules, including substituted benzenes and other aromatic systems. Furthermore, the furan ring can undergo oxidative ring-opening or rearrangement reactions to afford pyranones and other valuable synthetic intermediates.

For example, the reaction of a furan with a dienophile can yield a 7-oxabicyclo[2.2.1]heptene derivative. This intermediate can then be subjected to various synthetic manipulations to construct complex molecular architectures. The pyrrolidine substituent at the 3-position of the furan can influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Table 2: Examples of Heterocyclic Systems Derived from Furan Precursors

Furan Reaction TypeReagentsResulting Heterocyclic System
Diels-Alder ReactionMaleic Anhydride (B1165640)Oxabicyclo[2.2.1]heptene derivative
Achmatowicz RearrangementOxidizing Agent (e.g., m-CPBA)Pyranone derivative
Paal-Knorr Synthesis (in reverse)Amines/HydrazinesPyrroles/Pyrazoles

The synthesis of fused heterocyclic systems is of great importance in medicinal chemistry and materials science, as these scaffolds are often found in biologically active natural products and functional materials. The combination of the furan and pyrrolidine rings in this compound provides a starting point for the construction of novel fused heterocyclic systems. airo.co.in

Development as Ligands in Organometallic Catalysis

The nitrogen atom of the pyrrolidine ring can act as a Lewis base, coordinating to metal centers to form organometallic complexes. Chiral ligands are crucial for enantioselective metal-catalyzed reactions, and pyrrolidine-based ligands are among the most successful and widely used.

Detailed Research Findings:

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis. Ligands based on the pyrrolidine scaffold, such as those derived from proline, have been shown to be highly effective in a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations.

The 2-(furan-3-yl)pyrrolidine moiety can be incorporated into ligand structures in several ways. The pyrrolidine nitrogen can serve as a binding site for a metal, and the furan ring can be further functionalized to introduce additional coordinating atoms, creating bidentate or tridentate ligands. The chirality of the pyrrolidine ring is transferred to the metallic complex, which then induces enantioselectivity in the catalytic reaction.

While specific examples of organometallic complexes of this compound are not prevalent in the literature, the general principles of ligand design suggest that it could be a valuable precursor to new chiral ligands.

Utility as a Scaffold for Constructing Chemical Libraries

In drug discovery and materials science, the synthesis of chemical libraries containing a diverse range of related compounds is a powerful strategy for identifying new leads with desired properties. The bifunctional nature of this compound makes it an excellent scaffold for the construction of such libraries.

Detailed Research Findings:

The pyrrolidine ring and the furan ring can be independently functionalized to create a wide variety of derivatives. The secondary amine of the pyrrolidine can be acylated, alkylated, or used in other N-functionalization reactions. The furan ring can undergo electrophilic substitution, lithiation followed by reaction with electrophiles, and various cycloaddition and rearrangement reactions.

This ability to introduce diversity at multiple points in the molecule allows for the rapid generation of a library of compounds with a common core structure but with varied peripheral groups. This approach, known as diversity-oriented synthesis, is a key tool in the search for new drugs and materials.

Integration into Advanced Organic Materials (e.g., Polymers, Functional Molecules)

The unique electronic and structural features of the furan and pyrrolidine rings can be harnessed to create advanced organic materials with interesting properties. For example, furan-containing polymers can exhibit useful thermal and mechanical properties, while the incorporation of chiral pyrrolidine units can lead to materials with chiroptical properties.

Detailed Research Findings:

Furan-based polymers, often derived from furfural (B47365), are being explored as sustainable alternatives to petroleum-based plastics. The furan ring can be polymerized through various mechanisms, and the resulting polymers can be tailored for specific applications. The incorporation of a pyrrolidine substituent could be used to modify the properties of these polymers, for example, by providing a site for cross-linking or for the attachment of other functional groups.

Furthermore, the combination of a chiral pyrrolidine and a conjugated furan system could lead to the development of novel functional molecules with applications in areas such as nonlinear optics or as chiral sensors. While the direct integration of this compound into advanced materials is not yet a widely explored area, the fundamental properties of its constituent rings suggest significant potential.

Q & A

Q. What synthetic methodologies are recommended for 2-(Furan-3-yl)pyrrolidine hydrochloride, and how can reaction purity be optimized?

A common approach involves nucleophilic substitution reactions followed by condensation steps. For instance, intermediates like 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde can be synthesized via substitution between 2-hydroxy-5-nitrobenzaldehyde and 1-(2-chloroethyl)pyrrolidine hydrochloride . Purity optimization may include recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or chromatographic techniques such as reverse-phase HPLC .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires a combination of spectroscopic methods:

  • NMR : Confirm proton environments (e.g., furan and pyrrolidine protons) and stereochemistry via 1^1H and 13^13C NMR .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
  • IR Spectroscopy : Identify functional groups (e.g., C-O stretching in furan at ~1250 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritant properties (see analogous piperidine/pyrrolidine derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Discrepancies in stability data (e.g., conflicting decomposition temperatures) require systematic stress testing:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres .
  • Hydrolytic Stability : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC .
  • Documentation : Cross-reference with structurally similar compounds (e.g., 3-fluoro PCP hydrochloride) to infer degradation pathways .

Q. What strategies are effective for enantiomeric resolution of chiral analogs of this compound?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases containing hexane/isopropanol .
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze enantiomers .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

Q. How can in vitro pharmacological activity be assessed for derivatives of this compound?

  • Receptor Binding Assays : Screen against targets like 5-HT receptors using radioligand displacement (e.g., 3^3H-SB269970 for 5-HT7_7 receptors) .
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with receptor constructs .
  • Dose-Response Analysis : Use GraphPad Prism® to calculate IC50_{50} values from sigmoidal curves .

Q. What computational methods aid in predicting the pharmacokinetic properties of this compound?

  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., homology models of GPCRs) using AMBER or GROMACS .

Data Contradiction and Validation

Q. How should researchers address missing toxicological data for this compound?

  • Analogous Compounds : Refer to toxicological profiles of structurally related substances (e.g., 3-(2-methylphenoxy)piperidine hydrochloride) to infer hazards .
  • In Silico Toxicology : Use platforms like ProTox-II to predict acute toxicity and mutagenicity .
  • In Vitro Testing : Perform Ames tests or zebrafish embryo assays for preliminary toxicity screening .

Key Structural Analogs and Applications

CAS RNCompound NameResearch ApplicationReference
1049718-37-73-fluoro PCP hydrochlorideBehavioral studies in rats
7776-34-3(S)-Pyrrolidine-2-carboxylic acid HClChiral resolution methodologies
143924-44-12-(Piperidin-2-yl)pyridine diHClEnzyme inhibitor synthesis

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